[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3(2H)-ylidene]propanedinitrile
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Overview
Description
5-AMINO-4-CYANO-2-ISOBUTOXY-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-CYANO-2-ISOBUTOXY-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of amino, cyano, and isobutoxy groups. Common reagents used in these reactions include nitriles, amines, and alkyl halides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-4-CYANO-2-ISOBUTOXY-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 5-AMINO-4-CYANO-2-ISOBUTOXY-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry
In industry, 5-AMINO-4-CYANO-2-ISOBUTOXY-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-AMINO-4-CYANO-2-ISOBUTOXY-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-AMINO-4-CYANO-2-ISOBUTOXY-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE include other furan derivatives with amino, cyano, and alkoxy groups. Examples include:
- 5-Amino-4-cyano-2-methoxy-2-methyl-3(2H)-furanone
- 5-Amino-4-cyano-2-ethoxy-2-methyl-3(2H)-furanone
Uniqueness
The uniqueness of 5-AMINO-4-CYANO-2-ISOBUTOXY-2-METHYL-3(2H)-FURANYLIDENMETHYL CYANIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-[5-amino-4-cyano-2-methyl-2-(2-methylpropoxy)furan-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C13H14N4O2/c1-8(2)7-18-13(3)11(9(4-14)5-15)10(6-16)12(17)19-13/h8H,7,17H2,1-3H3 |
InChI Key |
OOCFSBHPTGEKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C |
Origin of Product |
United States |
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